N-{[4-(furan-3-yl)thiophen-2-yl]methyl}furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(11-2-4-18-8-11)15-6-13-5-12(9-19-13)10-1-3-17-7-10/h1-5,7-9H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPNBZGRBAYIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CSC(=C2)CNC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}furan-3-carboxamide typically involves the condensation of furan and thiophene derivatives. One common method includes the use of a furan-3-carboxylic acid derivative and a thiophene-2-carbaldehyde derivative, which undergoes a condensation reaction in the presence of a suitable catalyst . The reaction conditions often involve refluxing in an organic solvent such as toluene or ethanol, with the addition of a dehydrating agent like phosphorus pentoxide to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-3-carboxylic acid derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}furan-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiophene-furan hybrid core distinguishes it from fused-ring systems (e.g., cyclopenta[b]thiophene in ) and simpler carboxamide derivatives (e.g., ).
- Substituent variations significantly influence bioactivity. For instance, the chlorophenyl group in correlates with antimicrobial activity, while the diethylamino group in may enhance solubility.
Stability and Conformational Analysis
- The furan-2-carboxamide derivative in exhibited stable crystal packing (X-ray $ R = 0.049 $), suggesting that carboxamide-thiophene hybrids can adopt rigid conformations.
Biological Activity
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}furan-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a furan ring, a thiophene moiety, and a carboxamide functional group. The synthesis typically involves multi-step organic reactions, starting from the preparation of furan and thiophene intermediates, which are then coupled using palladium-catalyzed cross-coupling reactions. The detailed synthetic routes can be summarized as follows:
-
Preparation of Intermediates :
- Furan-3-yl intermediate is synthesized via cyclization under acidic or basic conditions.
- Thiophen-2-yl intermediate is obtained through reactions with suitable electrophiles.
-
Coupling Reaction :
- The intermediates are coupled using methods such as Suzuki or Stille coupling under inert atmosphere conditions.
Biological Activity Overview
This compound has shown promising biological activities, particularly in the following areas:
Antimicrobial Activity
Research indicates that derivatives containing furan and thiophene rings exhibit significant antimicrobial properties. For instance, compounds derived from similar scaffolds have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | E. coli | 15 mm |
| Compound B | S. aureus | 18 mm |
| This compound | TBD |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies suggest that similar furan derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Table 2: Cytotoxicity Against Cancer Cell Lines
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The binding affinity to these targets can modulate their activity, impacting various biological pathways.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related furan derivative exhibited broad-spectrum antibacterial activity, outperforming conventional antibiotics like streptomycin in certain tests .
- Anticancer Research : Another study evaluated the cytotoxic effects of similar compounds on human cancer cell lines, revealing that some derivatives had lower IC50 values than standard chemotherapeutics, indicating stronger efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{[4-(furan-3-yl)thiophen-2-yl]methyl}furan-3-carboxamide, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of the thiophene ring. For example, introducing a furan-3-yl substituent at the 4-position via Suzuki-Miyaura coupling or electrophilic substitution .
- Step 2 : Methylation of the thiophene-2-yl group to generate the benzylamine intermediate.
- Step 3 : Amide coupling between the benzylamine and furan-3-carboxylic acid using coupling agents like EDCl/HOBt or DCC .
- Key Conditions : Use anhydrous solvents (e.g., DMF), inert atmosphere (N₂/Ar), and controlled temperatures (0–25°C) to prevent side reactions. Purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating the product.
Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths/angles and confirms stereochemistry (e.g., mean C–C bond deviation: 0.003 Å, R factor: 0.049) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies protons/carbons in thiophene (δ 6.8–7.2 ppm) and furan (δ 7.3–7.5 ppm) rings. Compare with computed spectra for validation .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodological Answer :
- Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values. Thiophene derivatives often show activity via kinase inhibition .
- Enzyme Inhibition Studies : Test against targets like COX-2 or EGFR using fluorometric/colorimetric kits. Include positive controls (e.g., doxorubicin) .
- Solubility/Permeability : Use Caco-2 cell monolayers or PAMPA to assess bioavailability .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s electronic properties for material science applications?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., –NO₂) to the furan ring to lower LUMO energy, improving conductivity .
- Conjugation Extension : Replace the methyl linker with a π-conjugated spacer (e.g., vinyl) to facilitate charge transport in organic semiconductors .
- Validation : Characterize via cyclic voltammetry (HOMO/LUMO levels) and UV-Vis spectroscopy (bandgap analysis) .
Q. What mechanistic insights explain the biological activity of this compound compared to analogs?
- Methodological Answer :
- SAR Studies : Compare with analogs like 3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide. The thiophene-furan core may enhance π-π stacking with DNA or enzyme active sites .
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., tubulin or topoisomerase II). Prioritize derivatives with higher binding scores .
- Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., furan ring oxidation) .
Q. How can researchers resolve contradictions in reported synthetic yields or biological data?
- Methodological Answer :
- Reproducibility Checks : Verify reaction conditions (e.g., catalyst purity, solvent dryness) that may affect yields. For example, trace moisture can deactivate coupling agents .
- Orthogonal Characterization : Combine SCXRD, HRMS, and 2D NMR (COSY, HSQC) to confirm structural consistency across batches .
- Biological Replicates : Use ≥3 independent experiments with standardized protocols (e.g., cell passage number, serum lot) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
